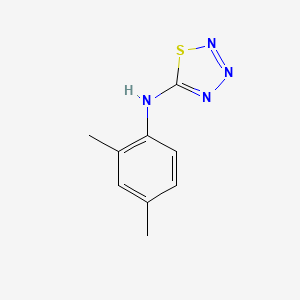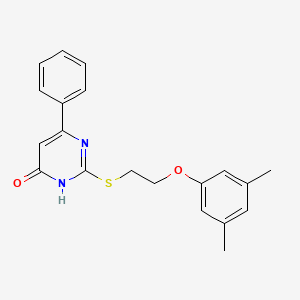![molecular formula C16H13N3O2S B11069998 11-methyl-6-thiophen-2-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11069998.png)
11-methyl-6-thiophen-2-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite complex, so let’s break it down. It contains a thiophene ring (a five-membered ring with sulfur) and a triazatricyclo[8.4.0.02,7]tetradecane core.
- The molecule has a methyl group (CH₃) at the 11th position and a thiophenyl group (C₄H₃S) at the 6th position.
- Overall, it’s a fused bicyclic system with multiple nitrogen atoms.
- Due to its intricate structure, this compound likely has interesting properties and potential applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- we can explore related compounds or similar scaffolds to understand potential synthetic strategies.
- Industrial production methods may not exist due to its complexity and limited practical applications.
Chemical Reactions Analysis
- Given its structure, we can infer potential reactions:
Oxidation: The thiophene ring could undergo oxidation (e.g., using peracids) to form sulfoxides or sulfones.
Reduction: Reduction of the triazatricyclo[8.4.0.02,7]tetradecane core might yield saturated derivatives.
Substitution: The thiophenyl group could participate in electrophilic aromatic substitution reactions.
- Common reagents and conditions would depend on the specific reaction, but general reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and halogens (e.g., Br₂) could be involved.
- Major products would vary based on the reaction type.
Scientific Research Applications
- Limited information exists directly about this compound, but we can speculate:
Chemistry: It could serve as a building block for more complex molecules.
Biology/Medicine: Investigate potential biological activity (e.g., as a drug candidate).
Industry: Unexplored applications may exist in materials science or catalysis.
Mechanism of Action
- Without specific data, we can’t pinpoint its exact mechanism.
- Hypothetically, it might interact with receptors, enzymes, or cellular pathways due to its unique structure.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds.
- we can explore related heterocyclic systems or triazatricyclo compounds to draw comparisons.
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
11-methyl-6-thiophen-2-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione |
InChI |
InChI=1S/C16H13N3O2S/c1-9-4-2-6-19-14(9)18-16(21)13-10(11-5-3-7-22-11)8-12(20)17-15(13)19/h2-7,10H,8H2,1H3,(H,17,20) |
InChI Key |
IKCPIEJADUTMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=O)C3=C2NC(=O)CC3C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(2-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11069916.png)
![1-(4-Fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069923.png)
![1-(4-Ethoxyphenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069942.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylbutyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11069956.png)

![N-(3-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-phenylpropanamide](/img/structure/B11069968.png)

![2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide](/img/structure/B11069991.png)
![Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate](/img/structure/B11069992.png)


![3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(thiophen-2-yl)propan-1-one](/img/structure/B11070012.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11070022.png)
